2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide is a compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids
Preparation Methods
The synthesis of 2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide involves several steps. One common synthetic route includes the reaction of 1-methylpiperidine with an appropriate amine and a propanamide derivative under controlled conditions . The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide can be compared with other piperidine derivatives, such as:
2-amino-4-(1-piperidine)pyridine derivatives: These compounds are known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).
N-methyl-1-(1-methylpiperidin-2-yl)methanamine: This compound has similar structural features but different biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for various scientific and industrial applications .
Properties
Molecular Formula |
C13H27N3O |
---|---|
Molecular Weight |
241.37 g/mol |
IUPAC Name |
2-amino-N-[(1-methylpiperidin-3-yl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C13H27N3O/c1-10(2)16(13(17)11(3)14)9-12-6-5-7-15(4)8-12/h10-12H,5-9,14H2,1-4H3 |
InChI Key |
ALWHQJQWCWXQJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.